4-(3,4-Dimethoxyphenethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenethoxy)aniline is an organic compound that belongs to the class of anilines It features a phenethoxy group substituted with two methoxy groups at the 3 and 4 positions, attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenethoxy)aniline typically involves the reaction of 3,4-dimethoxyphenethyl bromide with aniline under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromide is replaced by the aniline group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3,4-Dimethoxyphenethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethoxyphenethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethoxyphenethoxy)aniline involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The aniline moiety can undergo electrophilic aromatic substitution, affecting its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxyaniline: Similar structure but lacks the phenethoxy group.
4-Methoxyaniline: Contains only one methoxy group.
3,4,5-Trimethoxyaniline: Contains an additional methoxy group at the 5 position.
Uniqueness: 4-(3,4-Dimethoxyphenethoxy)aniline is unique due to the presence of both the phenethoxy and aniline moieties, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H19NO3 |
---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
4-[2-(3,4-dimethoxyphenyl)ethoxy]aniline |
InChI |
InChI=1S/C16H19NO3/c1-18-15-8-3-12(11-16(15)19-2)9-10-20-14-6-4-13(17)5-7-14/h3-8,11H,9-10,17H2,1-2H3 |
InChI-Schlüssel |
YYTJUYCTLLOUHT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCOC2=CC=C(C=C2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.